molecular formula C13H17N3O3 B14531706 N-Cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide CAS No. 62427-43-4

N-Cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide

Cat. No.: B14531706
CAS No.: 62427-43-4
M. Wt: 263.29 g/mol
InChI Key: ADGVXJZNCPULDJ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides It features a cyclohexyl group attached to a prop-2-enamide backbone, with a 5-nitro-1H-pyrrol-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Nitration: The pyrrole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Enamide Formation: The nitrated pyrrole is then coupled with a cyclohexylamine and an appropriate acylating agent, such as acryloyl chloride, under basic conditions to form the enamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and coupling reactions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The enamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: N-Cyclohexyl-3-(5-amino-1H-pyrrol-2-yl)prop-2-enamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cyclohexylamine and 3-(5-nitro-1H-pyrrol-2-yl)prop-2-enoic acid.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic conductivity.

    Biological Studies: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems, including their metabolism and toxicity.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-3-(5-amino-1H-pyrrol-2-yl)prop-2-enamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-Cyclohexyl-3-(5-bromo-1H-pyrrol-2-yl)prop-2-enamide: A halogenated derivative with a bromo group at the 5-position.

    N-Cyclohexyl-3-(5-methyl-1H-pyrrol-2-yl)prop-2-enamide: A methylated derivative with a methyl group at the 5-position.

Uniqueness

N-Cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions and form reactive intermediates, making the compound useful for studying nitroaromatic chemistry and its biological implications.

Properties

CAS No.

62427-43-4

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-cyclohexyl-3-(5-nitro-1H-pyrrol-2-yl)prop-2-enamide

InChI

InChI=1S/C13H17N3O3/c17-13(15-10-4-2-1-3-5-10)9-7-11-6-8-12(14-11)16(18)19/h6-10,14H,1-5H2,(H,15,17)

InChI Key

ADGVXJZNCPULDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C=CC2=CC=C(N2)[N+](=O)[O-]

Origin of Product

United States

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